Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a quinoline core, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base to form the quinoline structure . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate involves its interaction with biological molecules. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . The piperazine ring can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of a quinoline core and a piperazine ring, which provides it with distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H27N3O5/c1-4-33-25(30)28-13-11-27(12-14-28)24(29)19-16-21(26-20-8-6-5-7-18(19)20)17-9-10-22(31-2)23(15-17)32-3/h5-10,15-16H,4,11-14H2,1-3H3 |
InChI Key |
NGWILXMBYASIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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